Cis-4-Nonene is a compound structurally related to various substances that have been extensively studied for their biological activities and applications in different fields. While the provided data does not directly discuss cis-4-Nonene, it does include information on compounds with similar structural features or functional groups, such as cis-diamminedichloroplatinum(II) (cis-DDP) and trans-4-hydroxy-2-nonenal (HNE). These compounds have been investigated for their roles in cancer therapy and metabolism, respectively, which can provide insights into the potential mechanisms and applications of cis-4-Nonene.
The mechanism of action of cis-DDP, a compound related to cis-4-Nonene, has been studied using the simian virus 40 (SV40) as a model. Cis-DDP is known to form DNA adducts, which accumulate over time and inhibit DNA replication. This inhibition is not due to differential uptake but rather to the continuous accumulation of cis-DDP-DNA adducts compared to its trans isomer, suggesting a differential repair mechanism in cells1. Additionally, cis-DDP is capable of forming DNA-protein cross-links, which contribute to its antitumor activity1. Similarly, the metabolism of HNE, a lipid peroxidation product, involves the cytochrome P450 4A family, indicating the potential involvement of oxidative processes in the metabolism of compounds like cis-4-Nonene2.
In the field of cancer therapy, cis-DDP is a well-known chemotherapeutic drug used to treat various human cancers. Its effectiveness is attributed to its ability to crosslink with DNA bases, interfere with DNA repair mechanisms, induce DNA damage, and trigger apoptosis in cancer cells3. However, resistance to cis-DDP and its side effects have led to the exploration of combination therapies and alternative platinum-based drugs3. In the context of metabolism, the oxidative metabolism of HNE by the CYP 4A family suggests that cis-4-Nonene could potentially be metabolized similarly, with implications for understanding the detoxification of lipid peroxidation products2.
A case study involving cis-DDP demonstrated that nitric oxide (NO) can regulate cell sensitivity to cis-DDP-induced apoptosis through S-nitrosylation and inhibition of Bcl-2 ubiquitination. This finding suggests a novel pathway for NO regulation of Bcl-2, providing a key mechanism for cis-DDP resistance and potential modulation for improved cancer chemotherapy4. Although not a direct case study on cis-4-Nonene, this research highlights the complex interactions between drugs and cellular pathways that could be relevant to the study of cis-4-Nonene's effects.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9